(S)-Brinzolamide is a carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. It is a sulfonamide derivative that selectively inhibits carbonic anhydrase II, an enzyme crucial for maintaining acid-base balance and fluid secretion in the eye. The compound is marketed under various brand names and is administered topically as an eye drop.
(S)-Brinzolamide was first synthesized in the 1990s and has since been developed and commercialized for ophthalmic use. Its synthesis involves multiple chemical reactions, including amination and sulfonation processes, which are crucial for its activity as a carbonic anhydrase inhibitor.
(S)-Brinzolamide falls under the classification of pharmaceutical compounds, specifically as a carbonic anhydrase inhibitor. It is categorized within the broader class of sulfonamides due to its structural features.
The synthesis of (S)-Brinzolamide typically involves several key steps:
A notable method involves the use of palladium on carbon (Pd/C) for hydrogenation, which aids in achieving the desired molecular structure with high purity and yield .
(S)-Brinzolamide has a complex molecular structure characterized by its sulfonamide group attached to a bicyclic core. The molecular formula is CHFNOS, and it features several functional groups that contribute to its pharmacological activity.
Key structural data include:
(S)-Brinzolamide undergoes several significant chemical reactions during its synthesis:
The reactions typically occur under controlled conditions, including temperature and solvent choice, to optimize yield and purity. The use of solvents like dichloromethane and acetonitrile has been reported to enhance reaction efficiency .
(S)-Brinzolamide functions by inhibiting carbonic anhydrase II, an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and protons. By inhibiting this enzyme, (S)-Brinzolamide decreases bicarbonate production, leading to reduced aqueous humor secretion in the eye, thereby lowering intraocular pressure.
Relevant analyses include melting point determination and spectral analysis (NMR, IR), confirming structural integrity and purity .
(S)-Brinzolamide is primarily used in ophthalmology for:
Additionally, research into novel formulations or combinations with other therapeutic agents continues to explore its potential in broader applications within pharmacotherapy .
The molecular framework of (S)-brinzolamide (chemical name: (S)-4-ethylamino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide; C₁₂H₂₁N₃O₅S₃) exhibits distinctive structural features resolved through single-crystal X-ray diffraction. The asymmetric carbon atom (C4) adopts an (S)-configuration, confirmed by resonant scattering experiments (Flack parameter = 0.01(4)) [2] [7]. Key characteristics include:
Table 1: Crystallographic Parameters of (S)-Brinzolamide
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell Dimensions | a=9.698(2) Å, b=8.8127(19) Å, c=10.133(2) Å |
β-angle | 92.248(3)° |
Z-value | 2 |
Flack Parameter | 0.01(4) |
Resolution | 0.649 Å⁻¹ |
The chiral inversion at C4 induces significant differences in protein binding and physicochemical behavior between enantiomers:
The crystalline lattice of (S)-brinzolamide is stabilized by three distinct hydrogen-bonding motifs that generate a bilayer architecture parallel to the bc-plane [2] [3]:
Table 2: Hydrogen-Bond Geometry in (S)-Brinzolamide Crystal
D–H···A | D···A (Å) | H···A (Å) | ∠D–H···A (°) | Role |
---|---|---|---|---|
N1–H1B···O5 | 2.841(2) | 1.98(1) | 177(2) | Sheet formation |
N1–H1A···N3 | 2.886(2) | 2.03(1) | 171(2) | Chain elongation |
N3–H3···O1 | 3.042(2) | 2.26(1) | 151(2) | Bilayer stabilization |
The stereochemistry of (S)-brinzolamide profoundly impacts its material properties:
Table 3: Solubility Profile of (S)-Brinzolamide
Solvent | Solubility (mg/mL) | Relative to (R)-Enantiomer |
---|---|---|
Water (25°C) | 4.3 ± 0.2 | +20% |
Isopropanol (25°C) | 18.9 ± 0.5 | +32% |
Chloroform (25°C) | 47.2 ± 1.1 | +12% |
These structure-property relationships underscore the necessity of stereochemical control in pharmaceutical development, as enantiomeric differences extend beyond biological activity to critical material science parameters.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0